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Introduction

a-Diazoacetates are valuable reagents in organic synthesis, serving as precursors for a variety
of important transformations, including cyclopropanations, C-H insertions, and Wolff
rearrangements.[1][2] The use of N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as N,N'-
ditosylhydrazine, offers a convenient and efficient method for the synthesis of a-diazoacetates
from the corresponding a-bromoacetates.[1][3][4] This approach avoids the use of potentially
explosive and toxic reagents like diazomethane, providing a safer and more practical
alternative for laboratory and industrial applications.[3] The reagent itself is a stable, crystalline
solid that is easy to handle and can be stored for extended periods without decomposition.[1]

This method is notable for its operational simplicity, short reaction times, and the facile removal
of water-soluble byproducts.[1][3] The reaction proceeds by treating an a-bromoacetate with
N,N'-ditosylhydrazine in the presence of a base, such as 1,8-diazabicyclo[5.4.0Jundec-7-ene
(DBU), at low temperatures.[1]

Key Features:
» Safety: Circumvents the use of hazardous reagents like diazomethane.

o Stability: N,N'-Ditosylhydrazine is a stable, crystalline solid.[1]
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 Efficiency: The reaction typically proceeds in high yields with short reaction times.[1][4]

o Versatility: Applicable to a range of a-bromoacetates for the synthesis of various a-
diazoacetates.[3]

» Simplicity: The experimental procedure and workup are straightforward.[3]

Quantitative Data Summary

The synthesis of various a-diazoacetates using N,N'-ditosylhydrazine and an a-bromoacetate
has been reported with good to excellent yields. The following table summarizes the yields for a
selection of substrates as described in the literature.

R Group of Ester Product (R-

Entry Yield (%)
(R-OCOCH:2Br) OCOCHN?2)
1 Benzyl Benzyl diazoacetate 81
2 Methyl Methyl diazoacetate 65
3 Ethyl Ethyl diazoacetate 75
4 t-Butyl t-Butyl diazoacetate 88
Phenethyl
5 Phenethyl 85

diazoacetate

) 4-Nitrobenzyl
6 4-Nitrobenzyl ) 91
diazoacetate

4-Methoxybenzyl
7 4-Methoxybenzyl ) 84
diazoacetate

2-Naphthylmethyl
8 2-Naphthylmethyl ] 86
diazoacetate

Table adapted from Organic Syntheses, Vol. 89, pp. 501-509 (2012).[3]

Experimental Protocols
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Protocol 1: Synthesis of N,N'-Bis(P-
toluenesulfonyl)hydrazine

This protocol describes the preparation of the key reagent, N,N'-ditosylhydrazine, from p-
toluenesulfonyl hydrazide and p-toluenesulfonyl chloride.

Materials:

e p-Toluenesulfonyl hydrazide
 p-Toluenesulfonyl chloride
» Dichloromethane (CH2Cl2)
e Pyridine

e n-Hexane

o Water (H20)

e Acetone

Diethyl ether (Et20)

Equipment:

Three-necked round-bottomed flask

« Internal thermocouple temperature probe

e Pressure-equalizing dropping funnel

e Overhead mechanical stirrer

e |ce bath

e Biuchner funnel with a medium-porosity fritted disk

e Vacuum filtration apparatus
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Procedure:

A 3-L, three-necked round-bottomed flask is equipped with an internal thermocouple, a
dropping funnel, and a mechanical stirrer.

The flask is charged with p-toluenesulfonyl hydrazide (25.8 g, 134 mmol, 1.00 equiv) and p-
toluenesulfonyl chloride (33.2 g, 174 mmol, 1.30 equiv) in 134 mL of CH2Cl2.[3]

The resulting suspension is stirred and cooled in an ice bath.

Pyridine (14.1 mL, 174 mmol, 1.30 equiv) is added dropwise over 5 minutes, ensuring the
internal temperature does not exceed 10 °C. The mixture will become homogeneous and
yellow, with a white precipitate forming within 3 minutes.[3]

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[3]

n-Hexane (200 mL) and H20 (300 mL) are added, and the mixture is stirred in an ice bath for
15 minutes.[3]

The white precipitate is collected by suction filtration using a Bichner funnel and washed
with ice-cooled Et20 (200 mL).[3]

The solid is dried under vacuum.

For recrystallization, the solid is dissolved in boiling acetone (320 mL), and H20 (150 mL) is
slowly added.[3]

The mixture is cooled in an ice bath for 1 hour to induce crystallization.

The white precipitate is collected by suction filtration, washed with ice-cooled Et2O (100 mL),
and dried under vacuum over P20s to yield N,N'-ditosylhydrazine.[3]

Protocol 2: Synthesis of Benzyl Diazoacetate

This protocol details the synthesis of a representative a-diazoacetate, benzyl diazoacetate,

from benzyl bromoacetate and the previously synthesized N,N'-ditosylhydrazine.

Materials:
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e Benzyl bromoacetate

e N,N'-Ditosylhydrazine

o Tetrahydrofuran (THF), anhydrous

e 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
o Saturated aqueous sodium hydrogen carbonate (NaHCOs) solution
e Diethyl ether (Et20)

o Water (H20)

e Brine

e Sodium sulfate (Na2S0Oa4), anhydrous

« Silica gel for column chromatography
Equipment:

» Round-bottomed flask

e Argon or nitrogen inert atmosphere setup
e Dropping funnel

* Ice bath

e Separatory funnel

 Rotary evaporator

e Chromatography column

Procedure:
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e Around-bottomed flask is flushed with argon and charged with benzyl bromoacetate (13.8 g,
60.2 mmol, 1.00 equiv) and 300 mL of anhydrous THF.[3]

e N,N'-Ditosylhydrazine (30.8 g, 90.4 mmol, 1.50 equiv) is added to the flask.[3]
e The suspension is stirred and cooled in an ice bath.

e DBU (35.9 mL, 241 mmol, 4.00 equiv) is added dropwise over 5 minutes, maintaining the
internal temperature below 20 °C. The reaction mixture will become homogeneous and turn
yellow.[3]

e The reaction is stirred for 30 minutes, and completion is monitored by TLC.[3]
o Saturated aqueous NaHCOs solution (30 mL) is added to quench the reaction.[3]

e The reaction mixture is poured into a separatory funnel containing Et2O (200 mL) and H20
(300 mL).[3]

o The layers are separated, and the aqueous phase is extracted twice with Et20 (2 x 200 mL).

[3]

e The combined organic layers are washed with brine (200 mL) and dried over anhydrous
NazS0a4.[3]

e The solution is filtered, and the solvent is removed by rotary evaporation to yield the crude
product.[3]

e The crude benzyl diazoacetate is purified by silica gel column chromatography.[3]

Visualizations

Caption: Reaction scheme for the synthesis of a-diazoacetates.

Caption: Experimental workflow for a-diazoacetate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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